molecular formula C13H16N2O B3280857 4-amino-N,N-bis(prop-2-en-1-yl)benzamide CAS No. 72362-95-9

4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Cat. No.: B3280857
CAS No.: 72362-95-9
M. Wt: 216.28 g/mol
InChI Key: OGZHTSAMYSYOHA-UHFFFAOYSA-N
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Description

4-Amino-N,N-bis(prop-2-en-1-yl)benzamide is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. This compound is characterized by its structure, which includes an amino group attached to a benzamide core, with two prop-2-en-1-yl groups attached to the nitrogen atoms of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide typically involves the acylation of propargylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Using electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-N,N-bis(prop-2-en-1-yl)benzamide.

  • Reduction: Formation of 4-amino-N,N-bis(prop-2-en-1-yl)benzylamine.

  • Substitution: Formation of various substituted benzamides depending on the reagent used.

Scientific Research Applications

4-Amino-N,N-bis(prop-2-en-1-yl)benzamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N,N-dimethylbenzylamine: Similar structure but with dimethyl groups instead of prop-2-en-1-yl groups.

  • 4-Amino-N-ethylbenzamide: Similar structure but with an ethyl group instead of prop-2-en-1-yl groups.

Uniqueness: 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-amino-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h3-8H,1-2,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZHTSAMYSYOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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